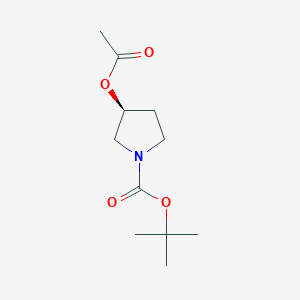
(S)-tert-butyl 3-acetoxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with (3S)-3-hydroxypyrrolidine-1-carboxylate in the presence of acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the preservation of the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can be hydrolyzed to release the active pyrrolidine derivative, which then exerts its effects by modulating the activity of its target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-methoxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Propiedades
Número CAS |
101385-91-5 |
|---|---|
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-acetyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8(13)15-9-5-6-12(7-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 |
Clave InChI |
IISMTBJUCUOJBU-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCN(C1)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)OC1CCN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


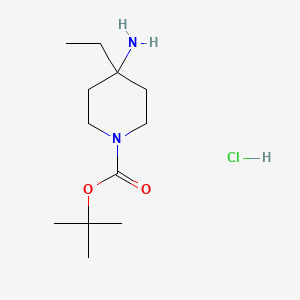
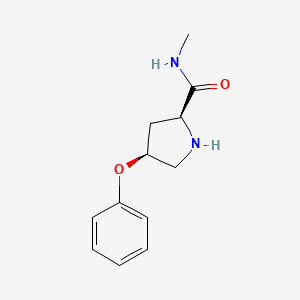
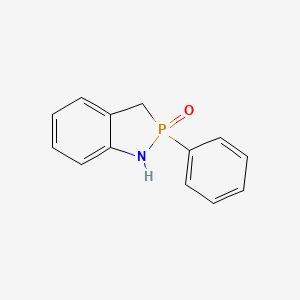

![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
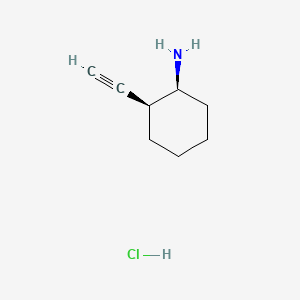
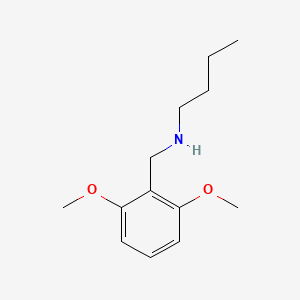
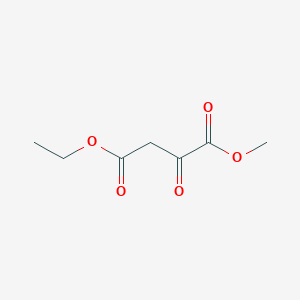
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)
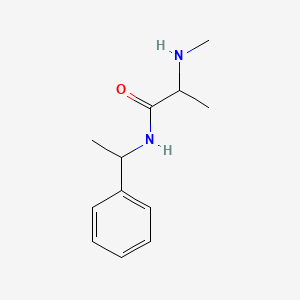

![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)

